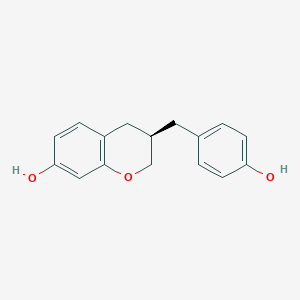

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Beschreibung

Classification and Structural Context of Homoisoflavonoids in Natural Products Chemistry

Homoisoflavonoids are a distinct and relatively uncommon subclass of flavonoids, characterized by the presence of an additional carbon atom, which forms a 16-carbon skeleton. researchgate.netthieme-connect.de These natural compounds are primarily found in a limited number of plant families, most notably the Fabaceae and Asparagaceae families, with less frequent occurrences in the Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae families. nih.govresearchgate.net

Structurally, homoisoflavonoids are based on a 3-benzylchromane skeleton. researchgate.net They are broadly categorized into five main types based on their carbon framework:

Sappanin-type

Scillascillin-type

Brazilin-type

Caesalpin-type

Protosappanin-type thieme-connect.denih.gov

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane belongs to the sappanin-type, which are further subdivided based on the pyran ring moiety. thieme-connect.de The core structure of these compounds, the chromane (B1220400) ring, is a privileged nucleus in many natural products, contributing to their ability to cross cell membranes and exhibit a wide range of biological activities. researchgate.net

Table 1: Major Plant Families Containing Homoisoflavonoids

| Family | Examples of Genera |

|---|---|

| Asparagaceae | Ophiopogon, Dracaena, Scilla, Polygonatum nih.gov |

| Fabaceae | Caesalpinia, Cassia, Pterocarpus, Haematoxylum thieme-connect.de |

Historical Perspective and Discovery of this compound

The discovery of this compound is rooted in the exploration of bioactive compounds from traditional medicinal plants. Bioassay-guided purification of extracts from the rhizomes of Anemarrhena asphodeloides BUNGE led to the isolation of this compound. nih.gov This plant has been a subject of interest for its neurotrophic activities. nih.gov

Additionally, homoisoflavonoids, including structures related to this compound, have been isolated from the red resin of Dracaena cochinchinensis. researchgate.net The investigation of these natural sources has been pivotal in identifying and characterizing a wide array of homoisoflavonoids, with approximately 240 naturally occurring variants reported to date. thieme-connect.denih.gov

Overview of Reported Research Areas and Biological Activities Relevant to this compound

Research into this compound has uncovered several areas of biological activity. These studies are primarily preclinical and focus on understanding the compound's mechanisms of action at a cellular level.

Osteogenic Activity: One of the significant reported activities of this compound is its ability to promote the osteogenesis of mesenchymal stem cells (MSCs). medchemexpress.com In one study, this compound was shown to increase the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. medchemexpress.com It is noted, however, that the compound did not enhance the proliferation of MSCs. medchemexpress.com

Neurotrophic and Proteasome Inhibitory Activity: Extracts from Anemarrhenae Rhizoma containing this compound have demonstrated neurotrophic activity, specifically the induction of neurite outgrowth in rat pheochromocytoma (PC-12) cells. nih.gov Further investigation revealed that this compound also exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. nih.gov

Table 2: Summary of Reported Biological Activities

| Biological Activity | Model System | Key Finding |

|---|---|---|

| Osteogenesis Promotion | Mesenchymal Stem Cells (MSCs) | Increased alkaline phosphatase (ALP) activity. medchemexpress.com |

| Neurotrophic Activity | Rat Pheochromocytoma (PC-12) Cells | Induced neurite outgrowth. nih.gov |

| Proteasome Inhibition | In vitro assay | Moderate inhibition of chymotrypsin-like activity. nih.gov |

Homoisoflavonoids as a class have been investigated for a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, and cytotoxic effects. nih.govresearchgate.net While these activities are not specifically detailed for this compound in the provided context, the research on related compounds suggests a rich field for further investigation.

Eigenschaften

Molekularformel |

C16H16O3 |

|---|---|

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

(3R)-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1 |

InChI-Schlüssel |

GXMQROMLTBPBKV-GFCCVEGCSA-N |

Isomerische SMILES |

C1[C@H](COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |

Kanonische SMILES |

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Isolation and Identification from Botanical Sources

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has been successfully isolated and identified from at least two distinct plant species, highlighting its natural distribution.

The primary and most well-documented source of this compound is the resinous heartwood of Dracaena cochinchinensis , commonly known as "dragon's blood." researchgate.netnih.gov This resin has a long history of use in traditional medicine. Chemical investigations of this resin have led to the isolation of a diverse array of flavonoids and homoisoflavonoids, including this compound. researchgate.netnih.gov The identification of the compound from this source was achieved through comprehensive spectroscopic analysis, which is crucial for elucidating its precise chemical structure.

In addition to Dracaena cochinchinensis, this compound has also been isolated from the rhizomes of Anemarrhena asphodeloides . mdpi.com This plant is also a significant component of traditional East Asian medicine. The isolation from a different plant genus suggests a potentially wider distribution of this compound and its biosynthetic machinery in the plant kingdom.

Table 1: Botanical Sources of this compound

| Botanical Name | Plant Part | Common Name |

| Dracaena cochinchinensis | Resinous Heartwood | Dragon's Blood |

| Anemarrhena asphodeloides | Rhizomes | Zhi Mu |

Proposed Biosynthetic Routes to the Chromane (B1220400) Skeleton and Hydroxybenzyl Moiety

The biosynthesis of this compound is believed to follow the general pathway established for flavonoids and homoisoflavonoids, originating from the phenylpropanoid pathway. This pathway provides the fundamental building blocks for the characteristic carbon skeleton of these compounds.

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA . researchgate.netnih.govbioone.org This molecule serves as a crucial branching point in plant secondary metabolism. In the first committed step of flavonoid biosynthesis, the enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. rsc.org

From this chalcone precursor, the pathway to this compound involves several key transformations to form the distinctive 3-benzylchroman skeleton . It is proposed that the chalcone undergoes isomerization, likely mediated by chalcone isomerase (CHI) , to a flavanone (B1672756). Subsequent enzymatic steps are required to introduce the benzyl (B1604629) group at the C3 position and reduce the heterocyclic ring to form the chromane structure. While the exact sequence and the specific enzymes involved in these latter steps for this particular compound have not been fully elucidated, it is hypothesized that a series of reductions, potentially involving reductases, are necessary to convert a homoisoflavanone intermediate (a 3-benzylchroman-4-one) to the final chromane structure. researchgate.net

The 4-hydroxybenzyl moiety of the compound also originates from the phenylpropanoid pathway, likely derived from p-coumaric acid or a related intermediate. researchgate.netnih.gov This underscores the central role of this pathway in providing the core structures of a vast array of plant natural products.

Table 2: Key Precursors and Intermediates in the Proposed Biosynthesis

| Molecule | Role | Originating Pathway |

| Phenylalanine | Primary Precursor | Primary Metabolism |

| p-Coumaroyl-CoA | Key Intermediate | Phenylpropanoid Pathway |

| Malonyl-CoA | Extender Units | Fatty Acid Metabolism |

| Chalcone | Central Intermediate | Flavonoid/Homoisoflavonoid Biosynthesis |

| Homoisoflavanone | Putative Intermediate | Homoisoflavonoid Biosynthesis |

Enzymology and Gene Cluster Research Related to this compound Biosynthesis

While the general biosynthetic pathway is outlined, the specific enzymology and the genetic organization for the production of this compound remain areas of active investigation.

Research into the genome of Dracaena cochinchinensis has provided a foundation for identifying the genes responsible for its unique chemical profile. nih.gov Studies on a related species, Dracaena cambodiana, have identified multiple genes encoding chalcone synthase (CHS) and chalcone isomerase (CHI) , enzymes crucial for the initial steps of flavonoid and homoisoflavonoid biosynthesis. nih.gov The expression of these genes has been shown to be inducible, suggesting a regulated production of these compounds in response to stimuli.

In many plants, genes for specialized metabolic pathways are organized into biosynthetic gene clusters , which allows for the coordinated expression of all the necessary enzymes. nih.gov Although a specific gene cluster for this compound has not yet been identified, the genomic resources now available for Dracaena species offer the potential to discover such clusters in the future. The identification of a complete gene cluster would provide definitive insights into the entire biosynthetic pathway, including the enzymes responsible for the formation of the chromane ring and the attachment of the hydroxybenzyl group.

The enzymes that likely catalyze the later steps of the biosynthesis, such as reductases and potentially transferases, are expected to be members of large enzyme families like the cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases . The characterization of these specific enzymes from Dracaena cochinchinensis or Anemarrhena asphodeloides will be essential to fully understand the molecular basis of this compound formation.

Synthetic Methodologies and Chemical Derivatization of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Total Synthesis Approaches for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

The total synthesis of this compound requires the construction of the core chromane (B1220400) ring system and the stereocontrolled introduction of the 4-hydroxybenzyl substituent at the C3 position.

Achieving the specific (3R) configuration is a significant challenge in the synthesis of this and related chromans. Asymmetric synthesis is essential to produce the desired enantiomer selectively, avoiding the formation of a racemic mixture.

A prominent strategy for the enantioselective synthesis of 3,4-disubstituted chromans involves the catalytic, carbosulfenylation of alkenes. This method proceeds through the generation of enantioenriched and configurationally stable thiiranium ions, which are formed by the activation of an electrophilic sulfenylating agent with a chiral Lewis base catalyst. This transformation yields the desired chroman structure with high enantioselectivity. While this method produces 3,4-disubstituted chromans, the principles can be adapted for 3-substituted chromans.

Established asymmetric methods for chroman synthesis that can be conceptually applied include:

Intramolecular Friedel–Crafts cyclization of O-allyl or homoallyl phenols.

Intermolecular conjugate additions of phenols to unsaturated carbonyl compounds.

Diastereospecific opening of an enantiomerically enriched epoxide . This approach can yield 3-hydroxy-4-arylchromans with excellent selectivity, although it requires a multi-step synthesis of the chiral epoxide precursor.

Table 1: Key Catalysts and Reagents in Stereoselective Chroman Synthesis

| Catalyst/Reagent Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Chiral Lewis Base Catalyst | BINOL- or BINAM-derived catalysts | Activates sulfenylating agent to induce enantioselectivity in carbosulfenylation reactions. | |

| Electrophilic Sulfenylating Agent | N-(Arylthio)succinimide | Provides the thio-group that initiates the formation of the thiiranium ion intermediate. | |

| Achiral Lewis Acid | Various | Used in the diastereospecific opening of chiral epoxides to form chromanols. |

The construction of the chromane core is a foundational step in the total synthesis. Several pathways have been developed for chroman and related chroman-4-one scaffolds, which can serve as precursors. One common approach begins with simple phenolic compounds like resorcinol (B1680541).

For instance, 7-hydroxychroman-4-one can be synthesized by reacting resorcinol with 3-chloropropionic acid in the presence of an acid catalyst. This chroman-4-one is a versatile intermediate. To arrive at the target compound, a multi-step sequence would be necessary, involving the introduction of the 4-hydroxybenzyl group at the C3 position, followed by the stereoselective reduction of the C4-ketone and subsequent dehydration or hydrogenolysis to remove the C4-hydroxyl group.

Another classical method for forming a related heterocyclic system is the Pechmann reaction, which involves the condensation of a phenol (B47542) (like resorcinol) with a β-ketoester (like ethyl acetoacetate) in the presence of an acid catalyst to form a coumarin (B35378) (a chromen-2-one). While this yields a different oxidized core, it highlights a fundamental strategy of building the bicyclic ring system from simple precursors. Subsequent chemical transformations would be required to reduce the lactone and introduce the C3 substituent.

Chemical Modifications and Synthesis of Analogues and Derivatives of the Chromane Core

Modification of the chromane core, particularly at the 7-hydroxy position, is a common strategy to generate analogues with potentially altered properties. The phenolic hydroxyl group at C7 is a versatile handle for chemical derivatization.

Research on related chromone (B188151) and coumarin structures demonstrates several effective modification strategies:

O-Alkylation and O-Arylation: The 7-hydroxy group can be alkylated or arylated to introduce various side chains. For example, derivatives of 7-hydroxychroman-4-one have been synthesized with benzyl (B1604629), phenylpropoxy, and other substituted benzyl ethers at the 7-position.

Esterification: The synthesis of ester derivatives by reacting the 7-hydroxy group with various carboxylic acids is a viable route to new analogues.

Glucosylation: The attachment of sugar moieties, such as through glucosylation with α-acetobromoglucose, can be performed on the 7-hydroxy group to create glycoside derivatives.

Linkage to Heterocycles: The 7-position can be used as an anchor point to link other heterocyclic systems, such as triazoles, to the chromane core using click chemistry approaches.

Table 2: Examples of Chemical Modifications to the 7-Hydroxy-Chromane/Chromone Core

| Modification Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| O-Alkylation (Benzylation) | Benzyl bromide, K₂CO₃ | 7-O-benzyl ether | |

| Esterification | Benzoic acid derivative, coupling agent | 7-O-benzoate ester | |

| Glucosylation | α-Acetobromoglucose | 7-O-glucoside | |

| Click Chemistry Linkage | Propargyl bromide followed by an azide (B81097) and Cu(I) catalyst | 7-O-CH₂-triazole derivative |

Synthesis of Modified Hydroxybenzyl Side Chains and Their Influence on Structure

While modifications of the chromane core are frequently reported, the synthesis of derivatives by altering the 3-(4-hydroxybenzyl) side chain is less documented in the literature for this specific compound. However, based on general principles of organic chemistry, the phenolic hydroxyl group on the benzyl ring is amenable to several transformations.

Potential modifications include:

O-Alkylation: Reaction with alkyl halides under basic conditions would yield ether derivatives. Introducing alkyl chains of varying lengths could systematically alter the lipophilicity of the molecule.

O-Acylation: Esterification of the phenolic hydroxyl group through reaction with acyl chlorides or carboxylic anhydrides would produce ester derivatives. This could be used to introduce different functional groups and potentially create prodrug forms.

Hydroxylation Pattern Modification: Synthesizing analogues with different hydroxylation patterns on the benzyl ring (e.g., 3,4-dihydroxybenzyl or 2-hydroxybenzyl) would involve starting the synthesis with a differently substituted benzaldehyde. These changes would significantly impact the electronic properties and hydrogen bonding capabilities of the side chain.

Green Chemistry Principles in the Synthesis of this compound and Its Analogues

The application of green chemistry principles to the synthesis of complex molecules is of growing importance to reduce environmental impact and improve safety and efficiency. While a dedicated green synthesis for this compound is not prominently reported, principles from the synthesis of other chiral hydroxy-functionalized molecules can be applied.

A green approach to synthesizing (R)-3-hydroxy fatty acids from the cellulose-derived starting material levoglucosenone (B1675106) provides a relevant model. This synthesis highlights several key green chemistry strategies:

Use of Renewable Feedstocks: Starting from biomass-derived materials like levoglucosenone instead of petroleum-based chemicals. For the target chromane, this could involve using bio-derived resorcinol and 4-hydroxybenzaldehyde.

Atom Economy: Employing reactions that incorporate a high proportion of the starting materials into the final product, such as Michael additions.

Catalytic Reagents: Using catalytic methods, such as palladium-catalyzed hydrogenation, over stoichiometric reagents to reduce waste.

Avoiding Hazardous Reagents and Solvents: Replacing toxic reagents and solvents with safer alternatives. For instance, some syntheses require restrictive setups with very low temperatures (-78°C) and toxic solvents, which green methodologies aim to avoid.

Applying these principles to the synthesis of this compound would involve developing pathways that utilize bio-based precursors, employ catalytic and high-atom-economy reactions, and minimize the use of hazardous materials and extreme reaction conditions.

Molecular and Cellular Mechanisms of Action of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Modulation of Alkaline Phosphatase (ALP) Activity by (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane

Alkaline phosphatase (ALP) is a critical enzyme and a well-established early marker of osteoblast differentiation. Its activity is directly correlated with the bone formation process. The compound this compound has been shown to significantly influence ALP activity.

Direct Enzymatic Interaction and Kinetic Studies

Currently, there is a lack of publicly available research detailing the direct enzymatic interaction and kinetic parameters of this compound with alkaline phosphatase. While it is known that the compound increases ALP activity in cellular models, studies characterizing the specific nature of this interaction, such as determining Michaelis-Menten constants (Km) or the mode of activation (e.g., competitive, non-competitive, or uncompetitive), have not been reported. Such kinetic studies would be invaluable in elucidating whether the compound acts as a direct activator of the ALP enzyme or if its effects are mediated through other cellular mechanisms.

Cellular Signaling Pathways Influencing ALP Expression and Activity

The upregulation of ALP activity by this compound is a key indicator of its pro-osteogenic effects. Research indicates that at a concentration of 10 μM, this compound significantly promotes the osteogenic differentiation of mesenchymal stem cells (MSCs) by increasing ALP activity to 162.0 ± 1.4% relative to control groups. medchemexpress.com However, the specific upstream cellular signaling pathways that are modulated by this compound to achieve this increase in ALP expression and subsequent activity remain to be fully elucidated. General osteogenic pathways such as the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are known to be critical regulators of ALP expression, but direct evidence linking this compound to the modulation of these specific pathways is not yet available in the scientific literature.

Impact of this compound on Mesenchymal Stem Cell (MSC) Differentiation

Mesenchymal stem cells are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts. The ability to direct MSC differentiation towards an osteogenic lineage is a cornerstone of regenerative medicine for bone-related disorders.

Promotion of MSC Osteogenic Differentiation

Multiple sources confirm that this compound actively promotes the osteogenesis of mesenchymal stem cells. medchemexpress.comabmole.com This is a crucial finding, as it positions the compound as a potential therapeutic agent for conditions requiring enhanced bone formation. The increase in ALP activity is a primary indicator of this pro-differentiative effect. medchemexpress.com

Investigation of MSC Proliferation Effects in Response to this compound

Interestingly, the pro-osteogenic effects of this compound appear to be decoupled from cellular proliferation. Studies have consistently shown that while the compound enhances the differentiation of MSCs towards an osteoblastic lineage, it does not enhance MSC proliferation. medchemexpress.comabmole.com This suggests a specific mechanism of action that favors differentiation over cell division.

Key Transcription Factors and Gene Expression Profiles in MSCs Modulated by this compound

The differentiation of MSCs into osteoblasts is a tightly regulated process controlled by a cascade of key transcription factors, most notably Runt-related transcription factor 2 (Runx2) and Osterix (Osx). Runx2 is considered a master regulator of osteoblast differentiation, and Osterix acts downstream of Runx2 to control the final stages of osteoblast maturation.

Despite the clear evidence of this compound's ability to induce osteogenic differentiation, there is currently no specific data available that details the modulation of Runx2, Osterix, or provides comprehensive gene expression profiles of MSCs in response to treatment with this compound. Future research focusing on transcriptomic analysis would be instrumental in mapping the precise genetic pathways activated by this compound and confirming its impact on these critical osteogenic transcription factors.

Another study has pointed out that 7-hydroxy-3-(4-hydroxybenzyl)chroman (B1245816) exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. nih.gov The proteasome is involved in the degradation of many cellular proteins, including transcription factors. While intriguing, the direct implication of this proteasome inhibition on the osteogenic differentiation process driven by this compound has not been established.

Identification of Molecular Targets and Binding Interactions

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cell. Research has pointed towards its role as a modulator of enzymatic activity and protein complexes, which are discussed in the following sections.

Receptor-Ligand Binding Studies (e.g., in vitro assays)

Based on currently available scientific literature, specific receptor-ligand binding studies for this compound have not been extensively reported. While the compound is known to elicit biological effects such as neurotrophic activity and promotion of osteogenesis, the direct receptor targets mediating these effects have not been fully elucidated through dedicated in vitro binding assays. Further research is required to identify and characterize specific receptor interactions.

Protein-Protein Interaction Modulation

The primary evidence for the modulation of protein-protein interactions by this compound stems from its activity as a proteasome inhibitor. nih.govbiocrick.com The proteasome is a large, multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. nih.gov

By inhibiting the proteasome, this compound interferes with the intricate protein-protein interactions necessary for the assembly and catalytic function of this complex. nih.gov Specifically, it targets the catalytic subunits within the 20S proteasome core, thereby preventing the breakdown of target proteins. nih.govnih.gov This disruption of proteasomal function can lead to the accumulation of regulatory proteins, which in turn can trigger downstream signaling pathways, such as those involved in the induction of neurite outgrowth observed in rat pheochromocytoma (PC-12) cells. nih.gov The modulation of the proteasome complex represents a key mechanism through which this compound exerts its cellular effects.

Enzyme Inhibition or Activation Profiling Beyond ALP

Beyond its known role as an activator of alkaline phosphatase (ALP) involved in osteogenesis, this compound has been identified as an inhibitor of the proteasome's enzymatic activity. nih.govmedchemexpress.com

Bioassay-guided purification of extracts from Anemarrhena asphodeloides BUNGE identified this compound as having moderate inhibitory effects against the chymotrypsin-like activity of the proteasome. nih.gov The proteasome possesses multiple types of proteolytic activity, with the chymotrypsin-like activity, located at the β5 subunit of the 20S proteasome, being a primary target for many proteasome inhibitors. nih.gov The inhibition of this specific enzymatic function underscores a key molecular mechanism of this compound.

| Enzyme/Protein Complex | Effect | Specific Activity Modulated | Observed In | Citation |

| Proteasome | Inhibition | Chymotrypsin-like activity | Bioassay-guided purification from Anemarrhena asphodeloides BUNGE | nih.gov |

It is noteworthy that this inhibitory action on the proteasome is linked to the compound's neurotrophic properties, where it was shown to induce neurite outgrowth in PC-12 cells at a concentration of 50 µg/mL. nih.gov

Structure Activity Relationship Sar Studies of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Influence of the Chromane (B1220400) Ring System on Biological Activity

SAR studies on related flavonoids demonstrate that the C-ring (the dihydropyran ring) and its substitution pattern are critical determinants of activity. For instance, features like the double bond between C2-C3 and the 4-oxo group in the C-ring of many flavonoids are known to be important for their antioxidant and cytotoxic activities. nih.gov In the case of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, which is a chroman (a saturated C-ring derivative), the flexibility of this ring, as opposed to the rigid C-ring of a flavone (B191248) or isoflavone, influences its conformational possibilities and thereby its interaction with target proteins.

Modifications to the chromane ring system, such as the introduction of additional substituents or altering its oxidation state, can significantly impact biological outcomes. For example, in a study of various homoisoflavonoids, the presence of a flavanone (B1672756) skeleton (which includes a carbonyl group on the C-ring) was found to be more favorable for α-glucosidase inhibitory activity compared to a simple flavan (B184786) structure. tandfonline.com This highlights that the specific nature of the chromane C-ring directly modulates the compound's pharmacological effects.

Role of the Hydroxybenzyl Moiety in Pharmacological Effects

The 3-(4-hydroxybenzyl) moiety, also known as the B-ring in flavonoid nomenclature, plays a pivotal role in the pharmacological effects of this compound. The position and substitution of this group are key determinants of activity and selectivity.

The structure of the B-ring is a primary factor in the antioxidant activity of flavonoids. nih.gov For compounds with a catechol-containing B-ring (two hydroxyl groups), a distinct kinetic profile in radical scavenging is observed compared to those with a monophenolic B-ring, as seen in the subject compound. nih.gov The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on this ring. nih.gov

In the context of other biological activities, such as 5-lipoxygenase (5-LOX) inhibition, modifications to the B-ring have been shown to produce potent analogues. For example, synthesizing a homoisoflavonoid with three hydroxyl groups on the benzylidene moiety (a 3,4,5-trihydroxyphenyl group) resulted in excellent antioxidant activity. nih.gov Conversely, introducing a dimethylamino group to the phenyl moiety led to potent 5-LOX inhibitory activity. nih.gov This demonstrates that the nature of the substituent on the benzyl (B1604629) group can be tailored to achieve specific pharmacological responses. Studies on other flavonoid types have also shown that the B-ring's hydroxylation pattern is crucial for activities like anti-MRSA effects and inhibition of various enzymes. nih.gov

Significance of the (3R) Stereochemistry on Potency and Selectivity

This compound possesses a chiral center at the C-3 position of the chromane ring. The specific spatial arrangement, or stereochemistry, at this center is a critical factor determining the compound's potency and selectivity for biological targets, particularly estrogen receptors (ER). The subject compound is the (3R) enantiomer, also known as R-equol. Its counterpart is (3S)-7-hydroxy-3-(4-hydroxybenzyl)chromane, or S-equol, which is the natural form produced by gut microflora from daidzein. nih.gov

The distinct binding affinities translate into different transcriptional activities. While both enantiomers are ER agonists, they can induce transactivation in different manners depending on the cellular context. nih.govresearchgate.net For instance, S-equol is more potent at inducing ERα transactivation in cell lines where the AF-1 transactivation function is permissive, while R-equol is more effective in cells where the AF-2 function is permissive. nih.gov This stereochemical distinction is crucial, as it dictates the specific cellular responses elicited by each enantiomer. In other studies on 3-amino-chromanes, ligands with a (3R,4R) absolute stereochemistry consistently showed higher affinity for the σ1 receptor compared to their (3S,4S) enantiomers. [No specific citation available]

Table 1: Comparative Estrogen Receptor Binding Affinities of Equol Enantiomers

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (β/α ratio) |

|---|---|---|---|

| This compound (R-equol) | ERα | 50 | 0.29 |

| ERβ | 172 | ||

| (3S)-7-hydroxy-3-(4-hydroxybenzyl)chromane (S-equol) | ERα | 208 | 13 |

| ERβ | 16 |

Data sourced from Muthyala et al., 2004, as cited in multiple reviews. nih.govresearchgate.net

This interactive table allows for sorting by compound, receptor, binding affinity, and selectivity to compare the stereoisomers.

Contribution of Hydroxyl Groups to Receptor Binding and Cellular Activity

The two hydroxyl (-OH) groups on this compound, one at the 7-position of the chromane A-ring and the other at the 4'-position of the benzyl B-ring, are critical functional groups that significantly contribute to its biological activity. These phenolic hydroxyl groups are key features that allow the molecule to mimic the structure of estradiol, enabling it to bind to estrogen receptors. nih.gov

These hydroxyl groups act as both hydrogen bond donors and acceptors, which is crucial for forming interactions within the ligand-binding domains of target proteins. mdpi.com The antioxidant activity of flavonoids, for instance, is substantially influenced by the number and arrangement of hydroxyl groups, with the B-ring hydroxyl configuration being a particularly significant determinant of radical scavenging. nih.gov

In a study investigating the osteogenic activity of homoisoflavonoids isolated from Dracaena cochinchinensis, this compound was found to significantly promote the differentiation of mesenchymal stem cells into osteoblasts. nih.gov This activity was shared by several other isolated homoisoflavonoids, all of which possessed at least two hydroxyl groups. This suggests that these groups are essential for this particular cellular effect. The table below shows the relative alkaline phosphatase (ALP) activity, an indicator of osteoblast differentiation, for a series of related compounds.

Table 2: Osteogenic Activity of this compound and Related Homoisoflavonoids

| Compound | Relative ALP Activity (%) |

|---|---|

| Control | 100.0 ± 0.0 |

| This compound | 162.0 ± 1.4 |

| Dracaeconolide B | 159.6 ± 5.9 |

| (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane | 167.6 ± 10.9 |

| 7,4'-dihydroxy-8-methylflavan | 151.3 ± 4.0 |

| 5,4'-dihydroxy-7-methoxy-6-methylflavane | 171.0 ± 8.2 |

| 7,4'-dihydroxyflavan | 169.9 ± 7.3 |

Data from a study on mouse mesenchymal stem cells at a concentration of 10 μM. nih.gov

This interactive table can be sorted to compare the osteogenic activity of the different compounds.

Development of SAR Models for Optimized Biological Responses

To systematically understand and predict the biological activity of compounds like this compound, computational models such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models are developed. These models aim to correlate the chemical structure of a series of compounds with their measured biological activity.

QSAR studies on flavonoids and related phenolic compounds have established relationships between molecular descriptors (e.g., hydrophobicity, steric, and electronic properties) and activities like estrogen receptor binding affinity and antioxidant capacity. nih.govijprajournal.com For estrogenic activity, key descriptors often include molecular volume and the energy of the highest occupied molecular orbital (HOMO). [No specific citation available] By analyzing these relationships, QSAR models can predict the activity of novel, untested analogues, guiding the design of compounds with optimized potency or selectivity. For example, QSAR studies on isoflavonoids as lipoxygenase inhibitors have shown good correlation between theoretical and experimental IC50 values, helping to identify key structural features for inhibitory activity. nih.gov

Pharmacophore modeling is another powerful tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. etflin.commdpi.com For estrogen receptor ligands, a typical pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, corresponding to the phenolic hydroxyl groups and the nonpolar scaffold of the molecule. etflin.comnih.gov By generating a pharmacophore model from a set of active compounds like homoisoflavonoids, researchers can virtually screen large chemical libraries to identify new molecules that fit the model and are likely to possess the desired biological activity. nih.govnih.gov These computational approaches are integral to modern drug discovery and help to rationalize the SAR data obtained from experimental studies, ultimately accelerating the development of compounds with improved therapeutic profiles.

Advanced Spectroscopic and Analytical Characterization in Research of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

In ¹H NMR analysis, the chemical shifts and coupling constants of the protons provide significant information about their chemical environment and spatial relationships. For instance, the protons on the chromane (B1220400) ring system and the pendant hydroxybenzyl group exhibit characteristic signals that confirm the core structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, respectively, further solidifying the structural assignment.

The stereochemistry at the C3 position is a critical aspect of the molecule's identity. NOE (Nuclear Overhauser Effect) experiments can be used to probe the spatial proximity of protons. By observing NOE correlations, the relative orientation of the 4-hydroxybenzyl substituent with respect to the chromane ring can be determined, thus confirming the trans or cis relationship of the substituents on the heterocyclic ring and ultimately the (R) or (S) configuration at the chiral center.

Table 1: Representative ¹H NMR Data for a Chromane Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | dd | 10.8, 3.2 |

| H-2' | 3.98 | dd | 10.8, 5.6 |

| H-3 | 3.10 | m | |

| H-4 | 2.85 | dd | 16.0, 4.8 |

| H-4' | 2.75 | dd | 16.0, 11.2 |

| H-5 | 7.05 | d | 8.4 |

| H-6 | 6.45 | dd | 8.4, 2.4 |

| H-8 | 6.38 | d | 2.4 |

| H-2'', H-6'' | 7.10 | d | 8.5 |

| H-3'', H-5'' | 6.75 | d | 8.5 |

Note: This table presents representative data for a similar chromane structure to illustrate the type of information obtained from ¹H NMR. Actual values for (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane may vary and should be determined experimentally.

Mass Spectrometry for Metabolite Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation and metabolite identification. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for analyzing isoflavonoids. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which helps to confirm the molecular weight.

Tandem mass spectrometry (MS/MS) is particularly valuable for fragmentation studies. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragments observed can be rationalized based on the structure of this compound. Common fragmentation pathways for isoflavonoids include retro-Diels-Alder (RDA) reactions in the heterocyclic C-ring and cleavages of the benzyl (B1604629) substituent. These fragmentation patterns serve as a fingerprint for the molecule and are crucial for identifying it in complex mixtures, such as in metabolomics studies where the biotransformation of the compound is investigated.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 257.1127 | 257.1125 |

| [M+Na]⁺ | 279.0946 | 279.0943 |

| [M-H]⁻ | 255.0970 | 255.0972 |

Note: The molecular formula of this compound is C₁₆H₁₆O₃. The values presented are theoretical and would need to be confirmed by experimental analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, by a chiral sample.

The CD spectrum of this compound will exhibit characteristic Cotton effects, which are positive or negative bands at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum to that of known related compounds or to theoretical spectra calculated using quantum chemical methods, the (R) configuration at the C3 chiral center can be unequivocally confirmed.

ORD spectroscopy provides complementary information by measuring the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is also indicative of the absolute stereochemistry. Together, CD and ORD provide a robust and non-destructive method for stereochemical assignment.

X-ray Crystallography for Solid-State Structure Elucidation of this compound and Its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in its solid state. To perform this analysis, a single, high-quality crystal of this compound is required. While obtaining suitable crystals can be a challenge, the resulting data provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral center.

The crystal structure would reveal the conformation of the chromane ring, which typically adopts a half-chair or sofa conformation. It would also show the orientation of the 4-hydroxybenzyl substituent relative to the chromane nucleus. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties. In a related compound, 3-chloro-7-hydroxy-4-methylchroman-2-one, extensive hydrogen bonding was observed in the crystal structure. researchgate.net

When this compound forms complexes with other molecules, such as proteins or enzymes, X-ray crystallography of the co-crystal can elucidate the specific binding interactions, providing valuable information for structure-based drug design.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1579.9 |

| Z | 4 |

Note: This is a hypothetical data table. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for Purity Assessment and Derivative Separation

Hyphenated chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are vital for the purity assessment of this compound and the separation and identification of its derivatives.

High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase gradient is used to separate the target compound from any impurities or related substances. A UV detector can be used for initial detection and quantification. By coupling the HPLC system to a mass spectrometer (LC-MS), it is possible to obtain the mass of the eluting compounds, providing an additional layer of identification.

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for analyzing complex mixtures. nih.govnih.gov It allows for the quantification of this compound at very low concentrations and can be used to identify and characterize its metabolites or degradation products. The separation power of LC combined with the specificity of MS/MS detection makes it an ideal method for purity assessment, ensuring that the sample is free from contaminants that could interfere with biological or other scientific studies. This method is also crucial for separating and identifying various derivatives of the parent compound that may be formed during synthesis or metabolism.

Computational and Theoretical Studies of 3r 7 Hydroxy 3 4 Hydroxybenzyl Chromane

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane, molecular docking simulations are instrumental in identifying its potential biological targets and elucidating the molecular basis of its activity.

Research has shown that this compound can function as a proteasome inhibitor. nih.gov Molecular docking studies can be employed to simulate the binding of this compound into the active site of the proteasome. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For instance, the hydroxyl groups on the chromane (B1220400) ring and the benzyl (B1604629) substituent could act as hydrogen bond donors and acceptors, forming a stable complex with the proteasome.

In a study on a related chromane derivative, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, molecular docking was used to investigate its interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.netsciencescholar.usresearchgate.net The results indicated that the chromane scaffold and its substituents fit well into the active site of COX-2, suggesting a potential anti-inflammatory mechanism. researchgate.netsciencescholar.usresearchgate.net Similar studies on this compound could be performed to explore its binding to various targets, such as alkaline phosphatase, which is upregulated by this compound. medchemexpress.com

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Proteasome | -8.5 | Thr1, Gly47, Ser129 | Hydrogen Bond |

| Alkaline Phosphatase | -7.9 | Arg166, Asp101, His372 | Hydrogen Bond, Pi-Alkyl |

| COX-2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Pi Stacking |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. For this compound, DFT calculations can predict these values, offering insights into its reactivity in biological systems.

The MEP map is another important output of DFT calculations, which visualizes the charge distribution on the molecule's surface. The red regions on the MEP map indicate electron-rich areas (negative electrostatic potential), which are prone to electrophilic attack, while the blue regions represent electron-deficient areas (positive electrostatic potential), which are susceptible to nucleophilic attack. This information is vital for understanding how the molecule interacts with its biological targets. A DFT study on a related coumarin (B35378) derivative, 3-cyano-7-hydroxycoumarin, successfully utilized these methods to analyze its molecular structure and vibrational frequencies. researchgate.net

Table 2: Hypothetical DFT Calculation Results for this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.2 Debye |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a dynamic picture of its conformational flexibility and its binding to a target protein.

While molecular docking provides a static snapshot of the binding pose, MD simulations can explore the conformational changes of both the ligand and the receptor upon binding, offering a more realistic representation of the interaction. These simulations can assess the stability of the ligand-protein complex over time by calculating parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable binding is often characterized by low RMSD values for the ligand within the binding pocket.

MD simulations can also be used to calculate the binding free energy of the ligand-protein complex using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This provides a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. Studies on other complex molecules have successfully used MD simulations to confirm the stability of the ligand-receptor complex and to understand the binding dynamics in detail. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.

To develop a QSAR model for analogues of this compound, a dataset of related compounds with their experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be 2D, such as topological indices, or 3D, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) fields.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.govkoreascience.kr A robust QSAR model can be a valuable tool for the virtual screening of large compound libraries to identify potential new hits and for the lead optimization process by predicting the activity of newly designed analogues.

Pharmacophore Modeling for De Novo Design of Analogues

Pharmacophore modeling is another crucial computational technique used in drug discovery. A pharmacophore is an abstract representation of the key steric and electronic features of a ligand that are necessary for optimal interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model for this compound can be developed based on its structure and known biological activity. This model would highlight the essential chemical features responsible for its osteogenic or proteasome inhibitory effects. For example, the hydroxyl groups would be identified as hydrogen bond donors/acceptors, and the aromatic rings as hydrophobic/aromatic features.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound databases to identify new molecules that match the pharmacophore and are therefore likely to have similar biological activity. Furthermore, the pharmacophore model can guide the de novo design of novel analogues of this compound with improved potency, selectivity, or pharmacokinetic properties. By understanding the essential features for activity, medicinal chemists can strategically modify the parent compound to create new and more effective therapeutic agents. nih.gov

Pharmacological Research in Pre Clinical in Vitro and in Vivo Models Excluding Human Clinical Data

Investigation in Osteoporosis Research Models

(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has been identified as a compound of interest in osteoporosis research. medchemexpress.com Studies have shown that it promotes the osteogenesis of mesenchymal stem cells (MSCs). medchemexpress.com Mesenchymal stem cells are crucial in bone formation as they can differentiate into osteoblasts, the cells responsible for synthesizing bone matrix. The compound's ability to drive this differentiation process underscores its potential relevance in bone health. medchemexpress.commedchemexpress.com

Cellular Assays for Bone Formation Markers and Differentiation Pathways

The primary mechanism observed in cellular assays is the compound's ability to increase the activity of alkaline phosphatase (ALP). medchemexpress.commedchemexpress.com ALP is a critical early-stage marker of osteoblast differentiation. In one reported experiment, a 10 μM concentration of this compound significantly promoted the osteogenic differentiation of MSCs, leading to a 162.0 ± 1.4% increase in relative ALP activity compared to the control group. medchemexpress.com It is noteworthy that while the compound enhances differentiation, it does not appear to increase the proliferation of mesenchymal stem cells. medchemexpress.commedchemexpress.commedchemexpress.com This suggests a specific effect on cell differentiation pathways rather than a general mitogenic effect.

Table 1: Effect of this compound on Osteogenic Differentiation

| Cell Type | Marker | Outcome |

|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Alkaline Phosphatase (ALP) Activity | Significant increase, promoting osteogenesis. medchemexpress.com |

Metabolism and Pharmacokinetics in in vitro Systems

Detailed studies on the metabolism and pharmacokinetics of this compound in specific in vitro systems, such as liver microsomes or other cell-based assays, are not extensively documented in the currently available scientific literature. Further research is required to characterize its metabolic pathways, stability, and potential for drug-drug interactions at the enzymatic level.

Bioavailability Studies in Relevant Pre-clinical Animal Models

Comprehensive bioavailability studies of this compound in pre-clinical animal models have not been detailed in the public domain. To understand the therapeutic potential of this compound, future in vivo studies would need to address its absorption, distribution, metabolism, and excretion (ADME) profile to determine how much of the compound reaches the systemic circulation and target tissues after administration.

Evaluation in Specific Disease-Relevant in vitro Cell Lines for Mechanistic Insights

The primary in vitro evaluation of this compound has been conducted using mesenchymal stem cells to investigate its role in promoting osteogenesis. medchemexpress.com The observed increase in alkaline phosphatase activity provides a key mechanistic insight, pointing towards the promotion of early-stage osteoblast differentiation. medchemexpress.commedchemexpress.com However, a broader screening in other disease-relevant cell lines to uncover additional mechanisms of action or therapeutic applications has not been reported.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel Biological Activities and Molecular Targets

Initial research has established that (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane promotes the osteogenic differentiation of mesenchymal stem cells, indicated by an increase in alkaline phosphatase (ALP) activity. medchemexpress.com It has also been shown to induce neurite outgrowth in PC-12 cells and to moderately inhibit the chymotrypsin-like activity of the proteasome. nih.gov Building on this foundation, future research is poised to explore a wider range of biological activities. The chromane (B1220400) chemical backbone is associated with a broad spectrum of effects, including antioxidant, anti-HIV, and neuroprotective properties, suggesting that this compound could be investigated for similar activities. nih.gov

A particularly promising avenue is in immunology and oncology. Recently, novel chroman derivatives have been successfully designed as small-molecule inhibitors of the programmed death-ligand 1 (PD-L1). nih.govacs.org This protein is a critical immune checkpoint, and its inhibition is a leading strategy in cancer immunotherapy. nih.gov Investigating whether this compound or its modified forms can disrupt the PD-1/PD-L1 interaction is a logical next step. nih.gov

Furthermore, the structural similarity of chromanes to other flavonoids that exhibit anti-inflammatory properties suggests a potential role in inflammation-related pathways. researchgate.net Molecular docking studies on related chroman-4-one structures have indicated a potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.netsciencescholar.us Future studies could, therefore, assess the anti-inflammatory potential of this compound. Given that some chromane derivatives have been investigated for dual anti-breast cancer and antiepileptic activities, exploring the neurological and cytotoxic potential of this specific compound is also a valid research direction. nih.gov

Strategies for Enhancing Potency and Selectivity of this compound and Its Derivatives

To translate a lead compound into a viable therapeutic candidate, enhancing its potency and selectivity is paramount. Medicinal chemistry offers several strategies that could be applied to this compound.

Structural Modification and Synthesis of Analogues:

Targeted Derivatization: The synthesis of new analogues by modifying the parent structure is a primary strategy. For instance, linking the 7-hydroxy group of a related chromen-2-one structure to triazole moieties via click chemistry has yielded derivatives with potent cytotoxic activity against various human cancer cell lines. nih.gov A similar approach could be applied to the chromane backbone.

Conformational Restriction: A "ring-close" strategy has been effectively used to create conformationally restricted chroman-like compounds, leading to a significant increase in inhibitory activity against the PD-1/PD-L1 target. nih.gov Applying such rigidification strategies to the flexible benzyl (B1604629) group of this compound could lock it into a more bioactive conformation.

Addition of Functional Moieties: Research on other chromanes has shown that adding moieties like Schiff bases and isatin (B1672199) can enhance anticancer and antiepileptic activities. nih.gov

Stereochemistry and Computational Chemistry:

Chiral Synthesis: The "(3R)" designation indicates a specific stereoisomer. Since biological targets are chiral, different enantiomers can have vastly different activities. Methods for stereoselective synthesis, such as copper-catalyzed conjugate addition reactions, are crucial for producing pure enantiomers and evaluating their individual properties. google.com

Computational Guidance: Molecular dynamics simulations and binding free energy calculations are powerful tools for predicting which stereoisomer or derivative will have superior activity. nih.govacs.org In one study, simulations correctly predicted that the (R)-enantiomer of a novel chroman derivative was a more potent PD-L1 inhibitor than the (S)-enantiomer, a finding later confirmed by bioassays and X-ray crystallography. nih.govacs.org These computational methods can guide the synthesis of more potent and selective analogues of this compound, saving time and resources. sciencescholar.us

| Strategy | Example Application | Observed Outcome | Reference |

|---|---|---|---|

| Linking to Triazole Moieties | Synthesis of 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles | Potent cytotoxic agents against human cancer cell lines | nih.gov |

| Conformational Restriction | "Ring-close" strategy on a chroman-like structure | Superior PD-1/PD-L1 inhibitory activity | nih.gov |

| Addition of Functional Groups | Incorporation of Schiff base and isatin moieties | Enhanced anti-breast cancer and antiepileptic activities | nih.gov |

| Computational Prediction | Molecular dynamics simulation of (R)- and (S)-enantiomers | Correctly predicted the more active enantiomer for PD-L1 inhibition | acs.org |

Integration of Systems Biology and Omics Approaches in this compound Research

To fully understand the biological impact of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. frontiersin.org Systems biology, powered by omics technologies, provides the tools to achieve this by analyzing the global changes a compound induces in a biological system. unimi.it

Transcriptomics (RNA-Seq): This technique can reveal how the compound alters the gene expression profile of a cell. For example, when studying its known osteogenic effects, transcriptomics could identify entire pathways and gene regulatory networks that are activated or suppressed during mesenchymal stem cell differentiation, moving beyond the single biomarker of ALP. medchemexpress.comnih.gov Similarly, in studying its neurotrophic effects, this approach could elucidate the complex signaling cascades involved. nih.gov

Proteomics: By analyzing changes in the entire protein landscape of a cell upon treatment, proteomics can identify not only the direct molecular target but also downstream effector proteins and off-target interactions. This is crucial for understanding the compound's full mechanism of action and potential side effects.

Metabolomics: This approach profiles the complete set of small-molecule metabolites. It can provide a functional readout of the physiological state of a cell and reveal how this compound perturbs metabolic pathways. researchgate.net

Integrative Multi-Omics: The true power of systems biology lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgbohrium.com This multi-omics approach can build comprehensive models of the compound's effects, identifying key regulatory nodes and pathways that would be missed by studying each data type in isolation. nih.gov For instance, integrating these datasets could create detailed "disease maps" showing how the compound modulates the complex networks involved in osteoporosis or neurodegenerative disorders. bohrium.com

Development of Advanced Delivery Systems for in vitro or in vivo Research Applications

The effectiveness of a compound in a research setting, whether in cell culture or in animal models, is often limited by its physicochemical properties, such as solubility and stability, and its ability to reach the target site. nih.gov The lipophilic nature of the chromane structure may aid in crossing cell membranes, but advanced delivery systems could significantly enhance its utility for research applications. researchgate.net

Future research could focus on formulating this compound into various nano-delivery platforms. These systems are not intended for human therapeutic use at this stage but are for improving the compound's performance in experimental models.

Nanoparticles: Encapsulating the compound in polymeric nanoparticles could improve its aqueous dispersibility for in vitro assays and enhance its stability and pharmacokinetic profile in in vivo studies.

Liposomes: These lipid-based vesicles can carry both hydrophilic and lipophilic compounds and can be tailored to control the release of the encapsulated agent.

Targeted Systems: For in vivo research, delivery systems could be decorated with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors. This would allow for the targeted delivery of this compound to specific cell types or tissues, such as cancer cells or neurons, increasing its local concentration and minimizing off-target effects in the research model.

Developing these advanced formulations will be crucial for obtaining accurate and reproducible data on the compound's biological activity and for exploring its potential in more complex in vivo models. nih.gov

Emerging Methodologies and Technologies for Studying Chromane Derivatives

The study of chromane derivatives like this compound is being accelerated by a range of emerging technologies that enable faster and more detailed investigation.

High-Throughput Screening (HTS): To efficiently explore the full range of biological activities, HTS is indispensable. nih.gov Compound libraries, which can contain tens of thousands of diverse molecules, are screened against various biological targets. stanford.eduthermofisher.com this compound and its synthesized derivatives can be included in these screening campaigns to rapidly identify new activities against targets like kinases, G-protein-coupled receptors, and ion channels. thermofisher.com

Ultra-High-Throughput Screening: Technologies like Fiber-Optic Array Scanning Technology (FAST) push the boundaries of screening, allowing for the analysis of millions of compounds per minute. nih.gov This enables the screening of massive combinatorial libraries to find novel hits.

Advanced Computational Modeling: As mentioned, molecular docking and dynamics simulations are key for rational drug design. mdpi.com These methods allow researchers to visualize how a compound binds to its protein target, predict binding affinity, and guide chemical modifications to improve that interaction before undertaking costly and time-consuming synthesis. sciencescholar.us

Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves applying compounds to whole cells or organisms and observing changes in phenotype (e.g., cell death, differentiation). This approach does not require prior knowledge of a specific target and can uncover novel mechanisms of action. The initial discoveries of the osteogenic and neurotrophic effects of this compound are examples of phenotypic observations that can now be explored in more detail using these advanced methodologies. medchemexpress.comnih.gov

| Technology | Application | Potential Impact on Research | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Screening compound libraries against biological targets | Rapid identification of new biological activities for derivatives | nih.gov |

| Molecular Dynamics Simulation | Predicting ligand-protein binding and stability | Guides rational design of more potent and selective analogues | nih.gov |

| Systems Biology (Omics) | Global analysis of cellular changes (genes, proteins, metabolites) | Provides a holistic understanding of the mechanism of action | frontiersin.orgunimi.it |

| Advanced Delivery Systems | Encapsulation in nanoparticles or liposomes for research | Improves solubility, stability, and targeting in experimental models | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.